methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a chlorine substituent at the 2-position and a methyl ester group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and materials science. Its synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETCAFYGBABJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216492 | |
| Record name | Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403860-08-2 | |
| Record name | Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403860-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkylating agents in the presence of a base such as sodium hydride in tetrahydrofuran (THF) . The reaction mixture is stirred and heated until the initial compound disappears, as monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Acylation Reactions: The compound can be acylated with acyl chlorides to form mixed bis-acylhydrazines.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the chlorine atom.
Acyl Chlorides: Used in acylation reactions to introduce acyl groups.
Major Products
Substituted Derivatives: Formed by replacing the chlorine atom with various nucleophiles.
Bis-Acylhydrazines: Formed through acylation reactions.
Scientific Research Applications
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a thiophene ring fused to a pyrrole ring, with chlorine and methyl ester substituents that allow for chemical modifications. It belongs to the thienopyrrole family and has gained attention in scientific research for its potential use in materials science, specifically in developing novel organic semiconductors.
Scientific Research Applications
this compound is a valuable building block in organic synthesis for constructing complex heterocyclic systems.
Structural Information
The molecular formula of this compound is C8H6ClNO2S . The compound's SMILES notation is COC(=O)C1=CC2=C(N1)C=C(S2)Cl, and its InChI code is InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 . The InChIKey is QETCAFYGBABJCO-UHFFFAOYSA-N .
Related Compounds
The following table lists compounds with structural similarities to this compound :
| Compound Name | Similarity |
|---|---|
| Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 0.91 |
| 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | 0.83 |
| 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | 0.83 |
| Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | 0.78 |
| Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | 0.78 |
Mechanism of Action
The mechanism of action of methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene transcription . This opens prospects for its use in oncology research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent type, position, and functional groups, which dictate their reactivity and applications:
Physicochemical Properties
- Solubility : The methyl ester group reduces polarity compared to carboxylic acid analogues, enhancing solubility in organic solvents .
- Melting Points : Chlorinated derivatives generally exhibit higher melting points than methyl- or bromine-substituted analogues (e.g., ethyl 2-bromo-furopyrrole ester melts at 120°C ).
Biological Activity
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : CHClNOS
- SMILES : COC(=O)C1=CC2=C(N1)C=C(S2)Cl
- InChI Key : QETCAFYGBABJCO-UHFFFAOYSA-N
The biological activity of this compound is primarily linked to its interaction with D-amino acid oxidase (DAO) . This enzyme plays a crucial role in the metabolism of D-amino acids, which are important for various physiological processes.
- Inhibition of DAO : The compound acts as an inhibitor of DAO, leading to altered levels of D-amino acids in the body. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia, where D-amino acids are implicated in neurotransmission and cognitive functions .
Antiviral and Anticancer Potential
This compound has been identified as a building block for synthesizing potential therapeutic agents, including antiviral and anticancer compounds. Its structural features allow it to be modified into various derivatives that may enhance its biological efficacy .
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of thieno[3,2-b]pyrroles exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thieno derivatives could inhibit cell proliferation in malignant glioma cells .
- Enzyme Inhibition Studies : Various studies have focused on the inhibition of DAO by thieno derivatives. One significant finding is that the inhibition can lead to therapeutic effects in conditions like schizophrenia by modulating neurotransmitter levels .
- Synthetic Applications : The compound serves not only as a therapeutic agent but also as an intermediate in organic synthesis. Its unique structure allows for the development of new compounds with tailored biological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | Antimicrobial | DAO inhibition |
| Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | Cytotoxic | Enzyme inhibition |
| Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | Antiviral | Unknown |
Q & A
Q. What are the established synthetic routes for methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate?
The synthesis typically involves cyclization and functionalization of thiophene-pyrrole hybrids. A common approach is the condensation of substituted thiophene precursors with pyrrole intermediates. For example, microwave-assisted methods (e.g., 3-minute irradiation in pyridine) have been reported to enhance reaction efficiency for analogous thienopyrrole esters, reducing side-product formation compared to classical heating (105°C for 3 hours) . Key reagents include chlorinated aldehydes or carboxylic acid derivatives, with methyl esterification as a final step.
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : Distinct peaks for the methyl ester (~3.8 ppm for OCH₃), aromatic protons in the thiophene-pyrrole system (6.5–7.5 ppm), and chlorine substituent effects on chemical shifts.
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., ~215.66 g/mol) and fragmentation patterns consistent with the thienopyrrole backbone .
- X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm the fused-ring system and chloro-substituent positioning .
Advanced Research Questions
Q. How does the chloro substituent influence the reactivity of this compound in cross-coupling reactions?
The chlorine atom at position 2 serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT calculations) predict enhanced electrophilicity at the adjacent carbon, facilitating palladium-catalyzed substitutions. Experimental validation shows that replacing chlorine with aryl/heteroaryl groups via Pd(PPh₃)₄ catalysis achieves >75% yield under inert conditions (e.g., toluene, 80°C) .
Q. What strategies optimize regioselective functionalization of the thienopyrrole core?
Regioselectivity is controlled by electronic and steric factors:
-
Electrophilic Substitution : The electron-rich pyrrole nitrogen directs electrophiles to the thiophene ring. For example, nitration occurs preferentially at the 3-position of the thiophene moiety.
-
Nucleophilic Aromatic Substitution : The chloro group at position 2 can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF, 120°C) .
-
Table : Functionalization Outcomes
Reaction Type Conditions Regioselectivity Yield (%) Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME Position 2 (Cl replacement) 78–85 Nitration HNO₃, H₂SO₄ Thiophene C3 65
Q. How do solvent polarity and temperature affect the tautomerism of the 4H-thienopyrrole system?
The 4H-thienopyrrole exists in equilibrium between keto and enol tautomers. Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, observed via UV-Vis (λ shift from 320 nm to 350 nm). Variable-temperature NMR (-20°C to 80°C) in CDCl₃ reveals coalescence temperatures (~50°C), indicating rapid interconversion .
Q. What computational models predict the compound’s pharmacokinetic properties?
ADMET predictions using SwissADME or Schrödinger’s QikProp:
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Lipophilicity : LogP ≈ 2.1 (moderate permeability).
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Metabolic Stability : Susceptible to esterase-mediated hydrolysis (t₁/₂ < 30 min in plasma), necessitating prodrug strategies for therapeutic applications .
-
Table : Predicted Properties
Parameter Value Method LogP 2.1 QikProp PSA 45 Ų SwissADME
Data Contradiction Analysis
Q. Discrepancies in reported yields for microwave vs. conventional synthesis: How should researchers reconcile these?
A study on analogous esters reported 85% yield via microwave irradiation vs. 60% for classical heating . Contradictions arise from uneven temperature distribution in microwave setups. Reproducibility requires rigorous control of microwave power (e.g., 300 W fixed) and solvent volume (4 mL pyridine optimal). Lower yields in some literature may stem from suboptimal reactant ratios or inadequate degassing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
